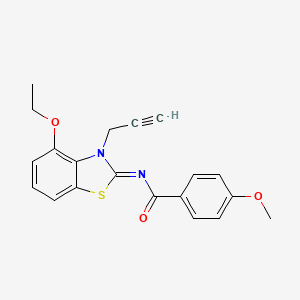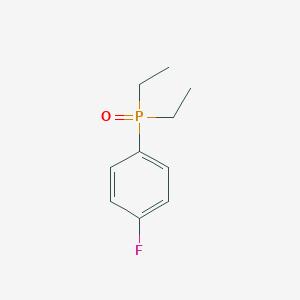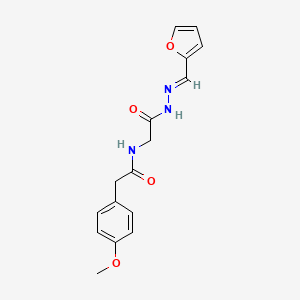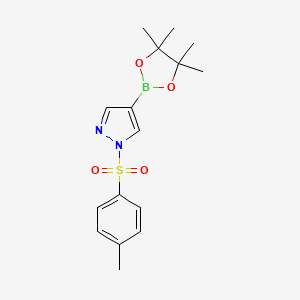
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a related compound . The molecular formula is C12H18BNO2 and the molecular weight is 219.09 .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, is obtained by a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .
Physical And Chemical Properties Analysis
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a melting point of 166.0 to 170.0 °C . It is insoluble in water but shows almost transparency when dissolved in hot methanol .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis : This compound serves as a raw substitute material for derivatives with similar molecular structures. Its structure has been confirmed through various spectroscopic methods, including FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction. DFT studies further support these structural analyses (Liao et al., 2022).
Crystal Structure and DFT Study : The compound has been studied for its crystal structure and DFT analysis. This includes conformational analysis, molecular electrostatic potential, and frontier molecular orbitals investigations, revealing insights into its molecular structure characteristics and conformations (Yang et al., 2021).
Intermediate in Biological Compounds
- Role as an Intermediate : The compound acts as an important intermediate in the synthesis of biologically active compounds, such as crizotinib. The synthesis methods and structural confirmation are significant aspects of this application (Kong et al., 2016).
Applications in Polymer and Material Science
- Synthesis of Copolymers : The compound is used in the synthesis of copolymers, particularly in the context of luminescent properties. This includes the use of Suzuki coupling reactions and analysis through various spectroscopic techniques (Cheon et al., 2005).
Biochemical Research
- H2O2 Detection in Living Cells : A derivative of this compound has been used to design a new pyrene-based probe with significant sensitivity and selectivity for hydrogen peroxide (H2O2), facilitating its detection in living cells. This highlights the compound's role in developing functional materials for biochemical applications (Nie et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule, potentially altering its function or activity.
Biochemical Pathways
The compound is involved in the borylation pathway, which is a type of organic reaction. In this pathway, a boron atom is added to an organic molecule. The downstream effects of this pathway can vary widely depending on the specific target molecule and the context in which the reaction occurs .
Pharmacokinetics
The compound’s solubility in hot methanol suggests that it may be well-absorbed in the body. The compound’s stability under inert gas may also impact its distribution and metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound is sensitive to air , suggesting that its stability and efficacy may be reduced in the presence of oxygen. Additionally, the compound’s solubility in hot methanol suggests that its action and bioavailability may be influenced by the temperature and solvent conditions.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4S/c1-12-6-8-14(9-7-12)24(20,21)19-11-13(10-18-19)17-22-15(2,3)16(4,5)23-17/h6-11H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSMPPRQCGVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2375134.png)
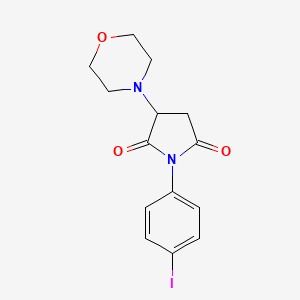
![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
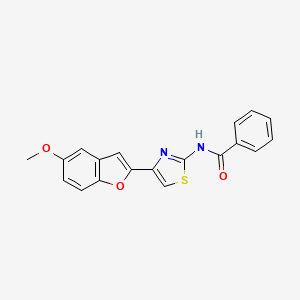
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
acetic acid](/img/structure/B2375143.png)
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
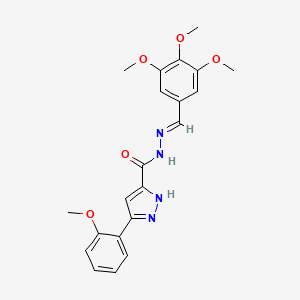
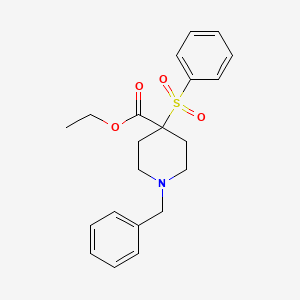
![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)
